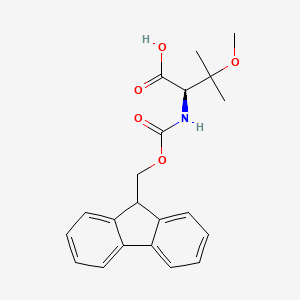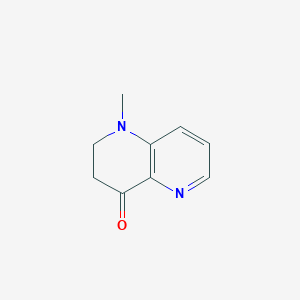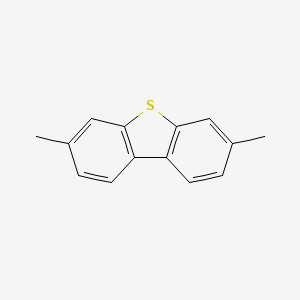
(3-Hydroxyprop-1-yn-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxyprop-1-yn-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hydroxypropynyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyprop-1-yn-1-yl)boronic acid typically involves the reaction of propargyl alcohol with a boron-containing reagent. One common method is the hydroboration of propargyl alcohol using borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide to yield the desired boronic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (3-Hydroxyprop-1-yn-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Functionalized derivatives with various substituents.
科学的研究の応用
(3-Hydroxyprop-1-yn-1-yl)boronic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biochemical tool for the selective recognition and binding of diols and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of (3-Hydroxyprop-1-yn-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups This reactivity is attributed to the boronic acid moiety, which can undergo complexation and subsequent reactions with various substrates
類似化合物との比較
Phenylboronic acid: Similar in its ability to form reversible covalent bonds with diols but lacks the hydroxypropynyl moiety.
Vinylboronic acid: Contains a vinyl group instead of the hydroxypropynyl group, leading to different reactivity and applications.
Allylboronic acid: Features an allyl group, which imparts distinct chemical properties compared to (3-Hydroxyprop-1-yn-1-yl)boronic acid.
Uniqueness: this compound is unique due to the presence of both a hydroxy group and a propynyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions and form stable complexes with various substrates makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
491876-42-7 |
|---|---|
分子式 |
C3H5BO3 |
分子量 |
99.88 g/mol |
IUPAC名 |
3-hydroxyprop-1-ynylboronic acid |
InChI |
InChI=1S/C3H5BO3/c5-3-1-2-4(6)7/h5-7H,3H2 |
InChIキー |
ZBBMBIHBBOXDPP-UHFFFAOYSA-N |
正規SMILES |
B(C#CCO)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-](/img/structure/B15219839.png)
![8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15219850.png)





![(3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B15219901.png)
![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)
